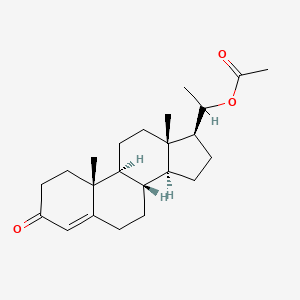

20-Dihydroprogesterone Acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

20-Dihydroprogesterone Acetate is a synthetic derivative of progesterone, a naturally occurring hormone in the human body This compound is known for its role in various physiological processes, particularly in the reproductive system It is a metabolite of progesterone and is formed through the action of specific enzymes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 20-Dihydroprogesterone Acetate typically involves the reduction of progesterone. One common method employs the use of 20α-hydroxysteroid dehydrogenase enzymes, which catalyze the reduction of progesterone to 20-Dihydroprogesterone. This reaction can be carried out in a biotechnological setup using recombinant microorganisms expressing the necessary enzymes .

Industrial Production Methods: At an industrial scale, the production of this compound can be achieved through a whole-cell biotransformation process. This involves the use of genetically engineered yeast cells that express the human enzyme 20α-hydroxysteroid dehydrogenase. The process is carried out in a fed-batch fermentation system, which allows for the continuous production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 20-Dihydroprogesterone Acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form progesterone.

Reduction: It can be reduced to form other metabolites.

Substitution: Specific functional groups in the molecule can be substituted under certain conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.

Major Products Formed:

Oxidation: Progesterone.

Reduction: Various reduced metabolites.

Substitution: Substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Chemical and Biological Properties

20-Dihydroprogesterone Acetate is formed through the enzymatic conversion of progesterone by 20α-hydroxysteroid dehydrogenases and 17β-hydroxysteroid dehydrogenases. It exhibits lower affinity for the progesterone receptor compared to progesterone but possesses notable aromatase inhibitory activity, which can influence estrogen production in tissues such as the breast .

Chemistry

- Precursor in Synthesis : Utilized as a precursor in the synthesis of other steroidal compounds, facilitating research in steroid chemistry.

Biology

- Cellular Processes : Investigated for its role in cellular processes and hormonal regulation, particularly concerning reproductive health.

Medicine

- Hormone Replacement Therapy : Employed in menopausal hormone therapy to alleviate symptoms like hot flashes and to prevent endometrial hyperplasia.

- Reproductive Disorders : Studied for its therapeutic potential in treating conditions such as endometriosis and dysmenorrhea.

Industry

- Pharmaceutical Production : Used in the development of pharmaceuticals, providing a basis for research tools in biochemical studies.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapid absorption post-administration with variable bioavailability based on formulation.

- Half-Life : Typically around 10 hours, depending on the specific preparation.

- Metabolism : Metabolized into active metabolites, influencing its therapeutic efficacy .

Menopausal Hormone Therapy

This compound is often combined with estrogens to manage menopausal symptoms effectively. Clinical trials demonstrate significant improvements in quality of life and symptom relief among treated patients.

Endometriosis Treatment

Clinical studies have shown that this compound significantly reduces pain associated with endometriosis. Notable findings include:

- A study by Cornillie et al. reported a significant reduction in the American Fertility Society score after treatment with dydrogesterone (a related compound) at doses of 20–60 mg/day .

Case Studies Overview

Research Findings

Recent studies indicate that neurosteroids like this compound enhance mitochondrial function, suggesting potential applications in neurodegenerative diseases. Additionally, its modulation of GABA and NMDA receptors highlights its relevance in neurological health and stress response management .

Wirkmechanismus

The mechanism of action of 20-Dihydroprogesterone Acetate involves its interaction with progesterone receptors in the body. The compound binds to these receptors, regulating the growth and shedding of the uterine lining. It also acts as an aromatase inhibitor, reducing the production of estrogen in certain tissues . This dual action makes it a valuable compound in the treatment of hormone-related conditions.

Vergleich Mit ähnlichen Verbindungen

- 20β-Dihydroprogesterone

- 17α-Hydroxyprogesterone

- 16α-Hydroxyprogesterone

- 5α-Dihydroprogesterone

- 11-Deoxycorticosterone

Comparison: 20-Dihydroprogesterone Acetate is unique due to its specific interaction with progesterone receptors and its ability to inhibit aromatase. Compared to other similar compounds, it has a lower affinity for progesterone receptors but exhibits significant aromatase inhibitory activity . This makes it particularly useful in conditions where both progesterone regulation and estrogen inhibition are desired.

Biologische Aktivität

20-Dihydroprogesterone acetate (20-DPA) is a synthetic derivative of progesterone, a steroid hormone crucial in regulating various physiological processes, particularly in the female reproductive system. This article explores the biological activity of 20-DPA, focusing on its mechanisms of action, pharmacokinetics, therapeutic applications, and relevant case studies.

20-DPA exhibits several biological activities primarily through its interaction with progesterone receptors (PR) and other steroid hormone receptors. Its mechanisms include:

- Progestagenic Activity : 20-DPA binds to PRs in target tissues, promoting the secretory transformation of the endometrium, which is essential for embryo implantation and maintenance of pregnancy .

- Anti-estrogenic Effects : It demonstrates anti-estrogenic properties by inhibiting estrogen-induced proliferation in certain tissues, such as the endometrium and cervix .

- Neuroprotective Effects : Research indicates that 20-DPA may enhance mitochondrial function and bioenergetics in neuronal cells, suggesting potential neuroprotective roles .

Pharmacokinetics

The pharmacokinetic profile of 20-DPA includes:

- Absorption and Metabolism : After administration, 20-DPA is rapidly absorbed and metabolized into various active metabolites. The compound exhibits low bioavailability when taken orally but can be improved through micronization techniques .

- Half-Life : The half-life of 20-DPA varies depending on the formulation but is typically around 10 hours .

- Binding Affinity : Approximately 17% of circulating progesterone is bound to corticosteroid-binding globulin (CBG), with the remainder binding to albumins .

Therapeutic Applications

20-DPA has been studied for various therapeutic applications:

- Menopausal Hormone Therapy : It is used in combination with estrogens for menopausal hormone replacement therapy to alleviate symptoms such as hot flashes and prevent endometrial hyperplasia .

- Endometriosis Treatment : Clinical trials have demonstrated its efficacy in reducing pain associated with endometriosis, with significant improvements observed in pelvic pain and dysmenorrhea among treated patients .

Case Studies

Several studies highlight the efficacy and safety of 20-DPA in clinical settings:

| Study ID | Sample Size | Intervention | Outcomes | Key Findings |

|---|---|---|---|---|

| Cornillie et al. | 18 | Dydrogesterone 20–60 mg/day | Endometriosis improvement | Significant reduction in AFS score; no correlation between cytologic differentiation pre- and post-treatment |

| Ji et al. | 60 | Dydrogesterone 20–30 mg/day | Efficacy post-treatment | 90% improvement in symptoms; significant quality of life enhancement |

| Trivedi et al. | 98 | Dydrogesterone 10–20 mg/day | Pain relief | Statistically significant reductions in pelvic pain; normal menstrual bleeding restored in majority |

Research Findings

Recent research has provided insights into the broader biological effects of 20-DPA:

- Mitochondrial Function : Studies indicate that neurosteroids like 20-DPA can enhance mitochondrial respiration and ATP production, potentially offering new avenues for treating neurodegenerative conditions .

- Hormonal Regulation : The modulation of GABA and NMDA receptors by pregnane steroids, including 20-DPA, suggests a role in neurological health and stress response management .

Eigenschaften

CAS-Nummer |

5062-62-4 |

|---|---|

Molekularformel |

C23H34O3 |

Molekulargewicht |

358.5 g/mol |

IUPAC-Name |

[(1R)-1-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |

InChI |

InChI=1S/C23H34O3/c1-14(26-15(2)24)19-7-8-20-18-6-5-16-13-17(25)9-11-22(16,3)21(18)10-12-23(19,20)4/h13-14,18-21H,5-12H2,1-4H3/t14-,18+,19-,20+,21+,22+,23-/m1/s1 |

InChI-Schlüssel |

PXCKOQHPOYLYPE-KZJFZMNRSA-N |

SMILES |

CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C |

Isomerische SMILES |

C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)C |

Kanonische SMILES |

CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C |

Synonyme |

20β-Acetoxypregn-4-en-3-one; 20-Acetoxy-3-oxopregn-4-ene; 20β-Hydroxypregn-4-en-3-one Acetate; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.